molecular formula C18H15ClN2O4 B5541470 4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No. B5541470
M. Wt: 358.8 g/mol
InChI Key: PNZXPGYPPRCWIQ-UHFFFAOYSA-N
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Description

The compound belongs to the 1,4-benzodiazepine-2,5-dione family, which is known for its diverse applications in medicinal chemistry due to the benzodiazepine core's ability to interact with various biological targets. While specific information on this compound is limited, its structure suggests potential for unique interactions and properties based on the known activities of similar benzodiazepine derivatives.

Synthesis Analysis

The general approach to synthesizing 1,4-benzodiazepine-2,5-diones involves methods such as Ugi four-component condensation or solid-phase synthesis. These methods allow for the incorporation of diverse functional groups leading to a wide variety of derivatives. Specifically, Ugi four-component condensation has been highlighted as a dramatically improved route over traditional methods, providing greater molecular diversity without using amino acids as inputs, which could relate to the synthesis of our specific compound (Keating & Armstrong, 1996); (Boojamra et al., 1997).

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives, including the compound , typically consists of fused six- and seven-membered rings which can exhibit conformational isomerism. Such isomerism affects the compound's chemical behavior and interaction with biological targets. For instance, studies have shown that certain benzodiazepine cores may not be as rigid as previously supposed, influencing their binding dynamics (Keating & Armstrong, 1996).

Chemical Reactions and Properties

Benzodiazepine derivatives can undergo various chemical reactions, including cyclization, alkylation, and others, to yield compounds with different substituents and properties. The specific substituents at the N1, N4, and C3 positions significantly influence the compound's chemical behavior and potential biological activities (Cheng et al., 2006).

Physical Properties Analysis

While specific data on the physical properties of 4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is not provided, typical properties of 1,4-benzodiazepine-2,5-diones include solubility in various solvents, melting points, and crystal structures which can be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Properties Analysis

The chemical properties of benzodiazepine derivatives, such as reactivity, stability, and the ability to form hydrogen bonds, can be inferred from their structure and functional groups. These properties are crucial in defining their interaction with biological targets and their overall bioactivity profile.

Scientific Research Applications

Molecular Properties and Biological Activity

The molecular structure of benzodiazepine derivatives, including compounds similar to 4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, has been a subject of interest due to their three-dimensional configuration and potential biological activities. These compounds have been examined for their carcinostatic properties and effectiveness in relieving anxiety, with a lower addiction potential compared to earlier drugs. The study of their molecular properties can enhance understanding of their reactivity and mechanisms in biological systems (Abirou et al., 2007).

Enantioselective Synthesis

Enantioselective synthesis techniques have been developed to produce benzodiazepine derivatives with quaternary stereogenic centers, which are rare but significant in medicinal chemistry. These techniques involve the use of proteinogenic amino acids and allow for the synthesis of quaternary benzodiazepines with excellent enantioselectivity, contributing to the diversity of benzodiazepine scaffolds with potential therapeutic applications (Carlier et al., 2006).

Parallel Solid-Phase Synthesis

An efficient strategy for parallel solid-phase synthesis of benzodiazepine-2,3-diones has been described, showcasing a method for generating secondary amines via reductive alkylation, which, through intramolecular cyclization, leads to the desired benzodiazepine diones. This synthesis approach indicates a route for high-throughput production of these compounds (Nefzi et al., 2001).

Solid-Phase Synthesis Generality

A general and expedient method for the solid-phase synthesis of benzodiazepine-2,5-diones from commercially available components has been developed. This method demonstrates the incorporation of diverse functionalities into the benzodiazepine products, highlighting the versatility and broad applicability of this synthesis technique in generating a wide variety of compounds for potential lead identification and optimization in drug discovery (Boojamra et al., 1997).

Mechanism of Action

While the exact mechanism of action for this specific compound is unknown, benzodiazepines typically act as positive allosteric modulators of the GABA-A receptor in the central nervous system, enhancing the effect of the neurotransmitter GABA .

Future Directions

The modification of the benzodiazepine core structure, such as the addition of the 1,3-benzodioxol group in this compound, is a common approach in medicinal chemistry to discover new drugs with improved properties or reduced side effects . Therefore, this compound could potentially be of interest in future research.

properties

IUPAC Name

4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3H-1,4-benzodiazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c1-20-14-5-3-2-4-12(14)18(23)21(9-17(20)22)8-11-6-15-16(7-13(11)19)25-10-24-15/h2-7H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZXPGYPPRCWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C(=O)C2=CC=CC=C21)CC3=CC4=C(C=C3Cl)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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